Copolymerization Reactivity Ratios with Lauryl Methacrylate: DAPP vs. Aliphatic and Mono-Allyl Phosphonates
In a direct head-to-head study by Beynon (1963), the reactivity ratios for copolymerization with lauryl methacrylate (LMA) at 80°C were measured for three allyl phosphonate monomers [1]. Diallyl phenylphosphonate (DAPP) exhibited an r₁(LMA) of 19.5 and r₂(DAPP) of 0.072. This demonstrates a lower incorporation rate compared to its aliphatic analog diallyl butylphosphonate (DABP; r₂ = 0.091), meaning DAPP enters the copolymer more slowly, allowing for a more gradient-rich structure. In contrast, mono-allyl diethyl allylphosphonate (DEAP; r₂ = 0.066) is even less reactive, confirming the superior copolymerization activity of the bifunctional phenylphosphonate. This data enables precise prediction of copolymer composition drift during synthesis.
| Evidence Dimension | Copolymerization reactivity ratio (r₂) with lauryl methacrylate (LMA) at 80°C |
|---|---|
| Target Compound Data | r₁(LMA) = 19.5, r₂(DAPP) = 0.072 |
| Comparator Or Baseline | Diallyl butylphosphonate (DABP): r₁ = 18.7, r₂ = 0.091; Diethyl allylphosphonate (DEAP): r₁ = 52.5, r₂ = 0.066 |
| Quantified Difference | DAPP r₂ is 20.9% lower than DABP and 9.1% higher than DEAP; r₁ for DAPP is 62.9% lower than DEAP, indicating much better control over LMA incorporation. |
| Conditions | Copolymerization with n-lauryl methacrylate at 80°C; measured via polymer composition analysis. |
Why This Matters
This data is critical for selecting the correct monomer to achieve a target copolymer composition and crosslink density, as DAPP provides a distinct incorporation profile compared to its closest aliphatic and mono-allyl analogs.
- [1] Beynon, K. I. Monomers containing phosphorus. Part I. Copolymerization of phosphonates with n-lauryl methacrylate. Journal of Polymer Science Part A: General Papers, 1963, 1(11), 3343-3356. View Source
